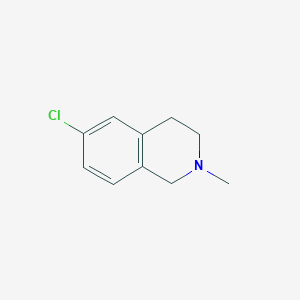

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the isoquinoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbon-carbon cross-coupling reactions has also been explored for the efficient synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Cl-2-Me-THIQ serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique molecular structure allows for the development of novel therapeutic agents targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties, making them candidates for treating conditions such as depression and anxiety disorders .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 6-Cl-2-Me-THIQ derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

In organic chemistry, 6-Cl-2-Me-THIQ is utilized as a building block for constructing complex molecular architectures. It facilitates the synthesis of more intricate structures that may possess therapeutic properties. Researchers have reported successful methodologies for synthesizing various substituted isoquinolines using this compound .

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 6-Cl-2-Me-THIQ Derivative A | Cyclization | 85% | |

| 6-Cl-2-Me-THIQ Derivative B | Alkylation | 78% | |

| 6-Cl-2-Me-THIQ Derivative C | Acylation | 90% |

Biological Research

Researchers employ 6-Cl-2-Me-THIQ to study its effects on biological systems. Its role in modulating neurotransmitter activity has been a focal point in understanding various neurological conditions. Additionally, it has been evaluated for its potential as an anti-cancer agent.

Case Study: Anticancer Activity

In a recent investigation, the anticancer properties of 6-Cl-2-Me-THIQ were assessed against several cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .

Material Science

The compound is also explored for its potential in developing new materials with unique properties. Research has shown that 6-Cl-2-Me-THIQ can be incorporated into conducting polymers and advanced coatings, which may have applications in electronics and nanotechnology .

Natural Product Synthesis

As a versatile building block, 6-Cl-2-Me-THIQ plays a vital role in the synthesis of natural products. Its derivatives are used to create compounds with medicinal properties, aiding in the discovery of new therapeutic agents from natural sources .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.

6-Chloro-1,2,3,4-tetrahydroisoquinoline:

Uniqueness: The presence of both the chlorine atom and the methyl group in 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, making it a versatile compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Biologische Aktivität

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

6-Cl-THIQ is characterized by its tetrahydroisoquinoline backbone with a chlorine atom at the 6-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 183.66 g/mol. The presence of the chlorine atom is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis Methods

The synthesis of 6-Cl-THIQ can be achieved through several methods, including:

- Cyclization Reactions : Utilizing precursors such as phenethylamine derivatives.

- Copper-Catalyzed Reactions : Methods involving copper catalysts have been reported to facilitate the formation of tetrahydroisoquinolines efficiently .

Antitumor Activity

Research has demonstrated that 6-Cl-THIQ exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells through the modulation of signaling pathways associated with cell survival and death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 5.2 | Induces apoptosis via mitochondrial pathway |

| HCT116 | 4.8 | Inhibits cell cycle progression |

Neuroprotective Effects

6-Cl-THIQ has also been investigated for its neuroprotective effects. Studies suggest that it may enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate neurotransmitter systems, particularly dopamine and serotonin pathways .

Antimicrobial Properties

In addition to its antitumor and neuroprotective activities, 6-Cl-THIQ has shown antimicrobial effects against various bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice models of Parkinson's disease showed that administration of 6-Cl-THIQ led to significant improvements in motor function and reduced neurodegeneration in dopaminergic neurons .

- Antitumor Efficacy : Clinical trials assessing the efficacy of 6-Cl-THIQ in patients with leukemia indicated promising results, with several patients experiencing partial remission following treatment .

Future Directions

The unique structure of 6-Cl-THIQ presents opportunities for further research into its biological activity. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which 6-Cl-THIQ exerts its effects on cellular pathways.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence its biological activity.

- Clinical Trials : Expanding clinical trials to evaluate safety and efficacy in diverse patient populations.

Eigenschaften

IUPAC Name |

6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOSXQZUHWESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.